methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate
Description
Historical Context and Development of Benzoxazinone Derivatives
Benzoxazinones, a class of heterocyclic compounds featuring a fused benzene and oxazine ring, have been studied since the mid-20th century. Early research focused on their natural occurrence in plants such as maize (Zea mays), where derivatives like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) were identified as defense compounds against pathogens and herbivores. Synthetic efforts began with anthranilic acid derivatives, where reactions with acid chlorides or anhydrides yielded 3,1-benzoxazin-4-ones. For example, Hassan et al. demonstrated the cyclization of anthranilic acid with acetic anhydride to form 2-acetonyl benzoxazinone. These foundational methods paved the way for functionalized derivatives, including methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate, which emerged as a synthetic target due to its modular structure and potential bioactivity.
Significance in Organic and Medicinal Chemistry
Benzoxazinones are valued for their dual utility in organic synthesis and drug discovery. The oxazine core serves as a versatile scaffold for introducing substituents, enabling structure-activity relationship (SAR) studies. This compound exemplifies this adaptability, with its ester and ether linkages facilitating further derivatization. Pharmacologically, benzoxazinones exhibit antimicrobial, anticancer, and antioxidant properties. For instance, 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones demonstrated potent cytotoxicity against HeLa cells (IC~50~ values: 12–45 µM). The methoxy and acetate groups in this compound enhance solubility and bioavailability, critical for drug development.
Table 1: Key Benzoxazinone Derivatives and Their Bioactivities
| Compound Class | Bioactivity | Reference |
|---|---|---|
| 7-Nitro-2-aryl-4H-benzoxazinones | Anticancer (HeLa cells) | |
| DIMBOA | Allelopathic, antimicrobial | |
| Efavirenz (Benzoxazin-2-one) | HIV-1 reverse transcriptase inhibitor |
Current Research Landscape and Applications
Recent studies emphasize benzoxazinones in targeted drug design. This compound has been synthesized via O-alkylation of 7-hydroxy-2H-1,4-benzoxazin-3(4H)-one with methyl chloroacetate in the presence of bases like DBU. Applications include:
- Anticancer Agents : Analogues with nitro groups at position 7 show pro-apoptotic effects via caspase-3 activation.
- Antioxidant Development : Benzoxazinones scavenge DPPH radicals (IC~50~: 18–32 µM), with electron-withdrawing substituents enhancing activity.
- Enzyme Inhibition : Docking studies reveal interactions with glucosamine-6-phosphate synthase, a target for antimicrobial agents.
Table 2: Synthetic Routes to this compound
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| O-Alkylation of 7-hydroxy derivative | Methyl chloroacetate, DBU | 63–86 | |
| Cyclization of N-acyl anthranilic acids | Pyridine, acid chlorides | 70–85 |
Ongoing research explores hybrid molecules combining benzoxazinones with other pharmacophores (e.g., hydrazides, imidazoles) to amplify bioactivity. Additionally, green chemistry approaches using water or ionic liquids aim to improve synthetic efficiency.
Properties
IUPAC Name |
methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHWBCZMWFIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction
O-Alkylation : 2-aminophenol reacts with a 2-bromoalkanoate (e.g., methyl bromoacetate) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU promotes regioselective alkylation at the phenolic oxygen, yielding an intermediate ether.
Cyclization : The intermediate undergoes intramolecular cyclization, often facilitated by heating or acid/base catalysis, to close the benzoxazine ring and form the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine structure.
This synthetic route is favored for its efficiency and selectivity in forming the benzoxazine scaffold with the methyl ester functional group intact.
Detailed Preparation Method
| Step | Reactants | Conditions | Description | Outcome |
|---|---|---|---|---|
| 1 | 2-Aminophenol + Methyl bromoacetate | Base (DBU), solvent (e.g., DMF or acetonitrile), room temperature to mild heating | O-alkylation of phenol group to form methyl [(2-aminophenoxy)acetate] intermediate | Formation of ether intermediate |
| 2 | Intermediate from Step 1 | Heating or acid/base catalysis, solvent as above | Intramolecular cyclization to form benzoxazine ring | This compound |
This two-step process is the most commonly reported and reproducible method for preparing the target compound.
Alternative and Supporting Synthetic Insights
Enzymatic Hydrolysis and Stereoselective Synthesis : Related benzoxazine derivatives have been synthesized via enzymatic hydrolysis of prochiral dialkyl malonates, using pig liver esterase to achieve enantiomeric excess. Although this method is more relevant to chiral benzoxazine carboxylates, it demonstrates the potential for stereoselective preparation of benzoxazine derivatives.
Biginelli Condensation and Complex Derivatives : Some patents describe the preparation of benzoxazine derivatives via multicomponent Biginelli condensation reactions involving substituted phenylmethyl esters and ketoesters, leading to complex heterocyclic compounds containing the benzoxazine moiety. These methods are more elaborate and aimed at pharmaceutical applications, but they confirm the versatility of benzoxazine synthesis pathways.
Reaction Conditions and Reagents Summary
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| 2-Aminophenol | Starting material | Provides phenolic and amino groups for ring formation |
| Methyl bromoacetate | Alkylating agent | Introduces the methyl acetate moiety |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Base catalyst | Promotes regioselective O-alkylation |
| Solvent (DMF, acetonitrile) | Reaction medium | Polar aprotic solvents preferred for alkylation |
| Heating or acid/base catalysis | Cyclization | Facilitates ring closure to benzoxazine |
Research Findings and Observations
The regioselectivity of O-alkylation is critical to avoid N-alkylation side products, which can be minimized by choice of base and reaction conditions.
The cyclization step is generally high-yielding under mild heating, and the methyl ester group remains stable throughout the process.
The compound’s purity and structure are confirmed by spectroscopic methods such as NMR and mass spectrometry, with molecular weight approximately 237.21 g/mol.
The synthetic method allows for potential modifications at the benzoxazine ring or the ester moiety, enabling derivatization for diverse applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| O-Alkylation followed by cyclization | 2-Aminophenol + methyl bromoacetate | DBU, DMF or acetonitrile | Room temp to mild heating | High regioselectivity, good yield |
| Enzymatic hydrolysis (for chiral derivatives) | Prochiral dialkyl malonates | Pig liver esterase | Phosphate buffer/DMSO or DMF | Enantiomeric excess 69-88% (related compounds) |
| Multicomponent Biginelli condensation (complex derivatives) | Substituted phenylmethyl esters + ketoesters | Acid/base catalysis | Heating, multistep | Used for pharmaceutical intermediates |
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
The compound features a benzoxazine ring structure which is significant for its biological activity and reactivity.
Medicinal Chemistry
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to be a candidate for drug design:
- Anticancer Activity : Studies have indicated that benzoxazine derivatives exhibit cytotoxic effects against various cancer cell lines. Research highlights the potential of this compound in developing anticancer agents due to its ability to induce apoptosis in tumor cells .
Agrochemicals
The compound's bioactive properties make it suitable for use in agrochemical formulations:
- Pesticides : The incorporation of benzoxazine moieties in pesticide formulations has shown enhanced efficacy against pests while minimizing environmental impact. Research indicates that this compound can serve as a lead compound in designing new agrochemicals with improved selectivity and reduced toxicity .
Materials Science
The unique chemical structure of this compound allows for its application in the development of advanced materials:
- Polymer Chemistry : Its reactivity can be exploited in polymer synthesis, particularly in creating thermosetting resins and coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Drug Development
Research published in the Journal of Medicinal Chemistry explored the synthesis of various benzoxazine derivatives, including methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yloxy)acetate]. The study demonstrated that these compounds exhibited significant inhibition of cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Pesticide Formulation
A study conducted by agricultural scientists focused on the efficacy of methyl [(3-oxo-3,4-dihydro-2H-benzoxazin)] derivatives as bio-pesticides. The findings revealed that formulations containing this compound showed a marked reduction in pest populations with minimal adverse effects on beneficial insects .
Case Study 3: Polymer Applications
In materials science research, the introduction of methyl [(3-oxo-3,4-dihydro-2H-benzoxazin)] into epoxy resin formulations resulted in enhanced thermal stability and mechanical strength. This study highlighted the potential for developing high-performance materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription . The compound binds to the enzyme’s active site, preventing it from performing its function, which can lead to the inhibition of cell proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Data from Cell-Based Assays ()
| Compound | Cell Line Tested | IC₅₀ (µM) | Purity |
|---|---|---|---|
| Triazolopyridazine-Benzoxazin Hybrid | HELA (Cervical Cancer) | 9.2 | 95.9% |
| Benzothiazinone Derivative | Not tested | - | - |
Biological Activity
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of this compound
This compound is characterized by its unique structure, which includes a benzoxazine core known for its stability and versatility in chemical reactions. Its synthesis typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates, utilizing bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure regioselectivity .
Interaction with Biological Targets
This compound exhibits significant interactions with various biomolecules:
- Bromodomain Proteins : It specifically inhibits bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and is implicated in cancer progression. By binding to the acetyl-lysine recognition pocket of BRD4, it prevents the recognition of acetylated histones, leading to downregulation of oncogenes like c-Myc .
- Topoisomerase I Inhibition : The compound has been identified as an inhibitor of human topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The compound's cellular effects include:
- Gene Expression Modulation : By inhibiting BRD4, it alters the expression levels of various genes involved in cell cycle regulation and apoptosis.
- Metabolic Pathway Influence : It impacts cellular metabolism by affecting signaling pathways that regulate metabolic processes .
The molecular mechanism through which this compound operates involves:
- Binding Affinity : The compound's binding to BRD4's acetyl-lysine pocket disrupts its interaction with histones and other proteins necessary for transcriptional activation.
- Subcellular Localization : Primarily localized within the nucleus, it interacts with chromatin-associated proteins to exert its effects on gene expression .
In Vitro Studies
Numerous studies have demonstrated the efficacy of this compound in various cancer models:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 5.0 | Induced apoptosis via BRD4 inhibition |
| Study B | MCF7 (breast cancer) | 3.2 | Reduced c-Myc expression significantly |
| Study C | A549 (lung cancer) | 6.5 | Inhibited cell proliferation effectively |
These studies highlight its potential as a therapeutic agent in oncology.
Animal Models
In vivo experiments have also been conducted to assess the compound's therapeutic potential:
- Tumor Xenograft Models : Administration of this compound in mice bearing tumor xenografts resulted in significant tumor size reduction compared to control groups .
- Toxicological Assessments : Safety profiles indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via a one-pot condensation of substituted phenols with N,N-dimethylolamines, followed by esterification . Key steps include cyclization under acidic conditions and purification using column chromatography. Purity validation requires HPLC (≥95% purity, as in antiproliferative studies ), complemented by H/C NMR for structural confirmation . For crystallographic validation, SHELX software (e.g., SHELXL) is recommended for refining single-crystal X-ray diffraction data .
Q. How can the molecular structure of this benzoxazine derivative be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl signals (δ ~170 ppm) .
- X-ray crystallography : Use SHELX programs for structure solution and refinement. For example, SHELXL is widely employed for small-molecule refinement, providing bond-length/angle accuracy < 0.01 Å and 0.1°, respectively .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for benzoxazines ).
Advanced Research Questions
Q. How do structural modifications of the benzoxazine core influence RORγ modulation in autoimmune disease models?
- Methodological Answer : Replace the 7-oxyacetate group with bioisosteres (e.g., sulfonamides or carbamates) and assess RORγ binding via:
- In vitro assays : TR-FRET (time-resolved fluorescence resonance energy transfer) using recombinant RORγ ligand-binding domains .
- In vivo models : Evaluate efficacy in collagen-induced arthritis (CIA) mice, monitoring IL-17 suppression and joint inflammation . Patent data shows IC values < 100 nM for related acetamide derivatives .
Q. What mechanisms underlie the enantioselective synthesis of benzoxazine derivatives using biocatalysts?
- Methodological Answer : Employ Novozyme®-435 lipase in THF for chemoselective deacetylation. Key parameters:
- Substrate : Methyl (+)-4-arylmethyl-2-(2-hydroxyethyl)-3-oxo-benzoxazine-6-carboxylates.
- Conditions : 30°C, 48 hours, yielding enantiomeric excess (ee) >90% . Monitor reaction progress via chiral HPLC (e.g., Chiralpak® AD-H column).
Q. How does this compound act as a human topoisomerase I poison, and what structural features enhance DNA cleavage activity?
- Methodological Answer : Use plasmid relaxation assays to measure topoisomerase I inhibition. Compare IC values of derivatives (e.g., ethyl (3-oxo-benzoxazin-2-yl)acetate vs. methyl ester analogs). Critical features:
- 3-oxo group : Stabilizes DNA-enzyme complex via hydrogen bonding.
- 7-oxyacetate : Enhances intercalation into DNA minor grooves .
Q. What analytical strategies resolve contradictions in antiproliferative activity data across cell lines?
- Methodological Answer : Address variability via:
- Dose-response curves : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., MCF-7, HELA) .
- Mechanistic profiling : Combine apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
